Bienvenue dans la boutique en ligne BenchChem!

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride

Medicinal chemistry Kinase inhibitor synthesis Building block procurement

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride (CAS 2090838-15-4) is a heterobifunctional building block featuring a pyrrolo[3,4-d]pyrimidine core substituted with a 4-chloro leaving group and a 6-phosphonoyl dichloride moiety. With a molecular formula of C6H5Cl3N3OP and a molecular weight of 272.46 g/mol , this compound belongs to the pyrrolo[3,4-d]pyrimidine scaffold class—a privileged structure validated in numerous kinase inhibitor programs targeting ERK1/2, BTK, CDK2, and EGFR.

Molecular Formula C6H5Cl3N3OP
Molecular Weight 272.45
CAS No. 2090838-15-4
Cat. No. B2864527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride
CAS2090838-15-4
Molecular FormulaC6H5Cl3N3OP
Molecular Weight272.45
Structural Identifiers
SMILESC1C2=C(CN1P(=O)(Cl)Cl)N=CN=C2Cl
InChIInChI=1S/C6H5Cl3N3OP/c7-6-4-1-12(14(8,9)13)2-5(4)10-3-11-6/h3H,1-2H2
InChIKeyKEFZILAKXXXDCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl Phosphonoyl Dichloride (CAS 2090838-15-4): A Dual-Reactive Pyrrolopyrimidine Building Block for Kinase-Targeted Synthesis


{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride (CAS 2090838-15-4) is a heterobifunctional building block featuring a pyrrolo[3,4-d]pyrimidine core substituted with a 4-chloro leaving group and a 6-phosphonoyl dichloride moiety. With a molecular formula of C6H5Cl3N3OP and a molecular weight of 272.46 g/mol [1], this compound belongs to the pyrrolo[3,4-d]pyrimidine scaffold class—a privileged structure validated in numerous kinase inhibitor programs targeting ERK1/2, BTK, CDK2, and EGFR [2]. The compound is commercially available from multiple suppliers at purities of NLT 97% [3] to NLT 98% and is classified as a research chemical for non-human use only .

Why 4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl Phosphonoyl Dichloride Cannot Be Substituted by Simpler Pyrrolopyrimidine Building Blocks


Generic pyrrolo[3,4-d]pyrimidine building blocks such as 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1060816-79-6, MW 155.58 g/mol, purity min 95%) or its hydrochloride salt (CAS 1373228-90-0, purity 95%+) lack the phosphonoyl dichloride functionality at the 6-position that is essential for introducing phosphorus-containing moieties via nucleophilic substitution. The target compound uniquely combines a 4-chloro leaving group (enabling SNAr chemistry at the pyrimidine ring) with a phosphonoyl dichloride group (enabling phosphorylation, phosphonylation, and phosphoramidation reactions) on the same scaffold . This dual electrophilic reactivity cannot be achieved by sequential use of separate monofunctional building blocks without compromising synthetic efficiency, atom economy, and intermediate purification requirements. The pyrrolo[3,4-d]pyrimidine scaffold itself is a validated kinase hinge-binding motif, with derivatives demonstrating IC50 values ranging from sub-nanomolar to low micromolar against ERK1/2, BTK, CDK2, and EGFR kinases [1][2].

Quantitative Differentiation Evidence for 4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl Phosphonoyl Dichloride


Dual Electrophilic Reactivity: Simultaneous 4-Chloro SNAr and 6-Phosphonoyl Dichloride Functionality

The target compound (CAS 2090838-15-4) possesses two distinct electrophilic centers on a single pyrrolo[3,4-d]pyrimidine scaffold: a 4-chloro substituent amenable to nucleophilic aromatic substitution (SNAr) and a 6-phosphonoyl dichloride group (IUPAC: 4-chloro-6-dichlorophosphoryl-5,7-dihydropyrrolo[3,4-d]pyrimidine) capable of undergoing phosphorylation, phosphonylation, and phosphoramidation reactions . In contrast, the parent building block 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1060816-79-6, MW 155.58 g/mol) contains only the 4-chloro reactive handle with an unfunctionalized 6-position (secondary amine, pKa ~8-10), requiring additional protection/deprotection steps for selective N-functionalization. The phosphonoyl dichloride group introduces a molecular weight increase of approximately 117 g/mol (272.46 vs. 155.58 g/mol) and adds two reactive P-Cl bonds with documented reactivity toward amines, alcohols, and thiols [1].

Medicinal chemistry Kinase inhibitor synthesis Building block procurement

Commercial Purity Specification: NLT 97–98% Versus 95% Minimum for Parent Scaffold

The target compound is offered at a certified purity of NLT 97% (CapotChem) [1] to NLT 98% (MolDB, Cat. No. M394530) , with additional suppliers listing 97% purity (CheMenu Cat. No. CM104155; Beyotime Cat. No. Y173563-1g) [2]. In comparison, the simpler parent scaffold 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1060816-79-6) is offered at a minimum purity of 95% (CymitQuimica, Fluorochem) , and its hydrochloride salt (CAS 1373228-90-0) at 95%+ . The 2–3 percentage point purity advantage of the target compound reduces the burden of impurity profiling in downstream reactions, particularly important for phosphorylation chemistry where hydrolytic impurities from the P(O)Cl2 moiety can compete as nucleophiles.

Quality assurance Procurement specification Synthetic reliability

Scaffold Validation: Pyrrolo[3,4-d]pyrimidine Core as a Clinically Relevant Kinase Hinge-Binding Motif

The pyrrolo[3,4-d]pyrimidine scaffold has been extensively validated as an ATP-competitive kinase inhibitor core. In a systematic medicinal chemistry program, 28 pyrrolopyrimidine-based EGFR inhibitors demonstrated IC50 values comparable to or better than the FDA-approved drug Erlotinib (IC50 = 0.4 nM), with 19 out of 25 tested cancer cell lines showing comparable or superior antiproliferative activity [1]. Separately, pyrrolopyrimidine-based BTK inhibitors achieved sub-nanomolar potency, with compound 42 exhibiting a BTK IC50 of 0.7 nM and tumor growth inhibition (TGI) of 104% at 50 mg/kg in a TMD8 xenograft model [2]. US Patent 9,546,173 specifically claims substituted pyrrolo[3,4-d]pyrimidines as dual ERK1/ERK2 inhibitors for MAPK pathway-dependent cancers [3]. The 4-chloro substituent present in the target compound is a critical synthetic handle for introducing diverse C-4 substitutions that modulate kinase selectivity, as demonstrated by the 100-compound library synthesized from the analogous 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine building block [1].

Kinase inhibitor Structure-activity relationship Drug discovery

Multi-Vendor Commercial Availability with Consistent Specifications Versus Limited Supply of Closest Phosphorus-Containing Analogs

The target compound (CAS 2090838-15-4) is stocked by at least five independent vendors under catalog numbers CM104155 (CheMenu), EVT-3001601 (EvitaChem), Y173563-1g (Beyotime), M394530 (MolDB), and CAT#69131 (CapotChem), with consistent purity specifications of 97–98% across suppliers [1][2]. In contrast, generic phosphonoyl dichloride building blocks such as chloromethylphosphonic dichloride (CAS 1983-26-2) lack the pyrrolo[3,4-d]pyrimidine scaffold and cannot serve as direct replacements for kinase-targeted synthesis. Other phosphorus-containing pyrrolopyrimidine analogs (e.g., diethyl (4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)phosphonate, CAS not specified) are described in the literature but lack widespread commercial availability [3]. The molecular formula is consistently reported as C6H5Cl3N3OP (MW 272.46) across all vendors, though some sources report an alternative formula C14H13Cl3N3O3P (MW 408.60) suggesting possible formulation differences .

Supply chain Procurement Building block sourcing

Optimal Application Scenarios for 4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl Phosphonoyl Dichloride in Drug Discovery and Chemical Biology


One-Pot Sequential Functionalization for Kinase-Focused Compound Library Synthesis

The dual electrophilic nature of the target compound—4-chloro for SNAr and 6-phosphonoyl dichloride for phosphorylation—enables sequential one-pot diversification strategies. The 4-chloro group can first be displaced by amine nucleophiles (e.g., substituted anilines, heteroaryl amines) to install kinase hinge-binding motifs, followed by reaction of the phosphonoyl dichloride with alcohols, amines, or Grignard reagents to introduce phosphorus-containing substituents that modulate physicochemical properties and prodrug potential. This orthogonal reactivity pattern, supported by the pyrrolo[3,4-d]pyrimidine scaffold's established kinase inhibitory profile with IC50 values reaching sub-nanomolar potency [1], makes the compound particularly valuable for generating focused kinase inhibitor libraries where both the hinge-binding element and the phosphate/phosphonate moiety require systematic variation.

Synthesis of Phosphoramidate Prodrugs of Pyrrolopyrimidine Kinase Inhibitors

The phosphonoyl dichloride group at the 6-position is an ideal precursor for synthesizing phosphoramidate prodrugs (e.g., aryloxy-aminoacyl phosphoramidates) of pyrrolopyrimidine-based kinase inhibitors. This prodrug strategy, validated clinically by drugs such as sofosbuvir and remdesivir, enhances cellular permeability and enables intracellular release of the active phosphorylated species. The target compound's NLT 97–98% purity specification [2] ensures that phosphoramidate formation proceeds with predictable stoichiometry, minimizing the formation of bis-adducts or hydrolyzed byproducts that would complicate purification and reduce yield.

Construction of Bisubstrate Kinase Inhibitors Combining ATP-Competitive and Phosphoacceptor Mimetics

The pyrrolo[3,4-d]pyrimidine core serves as an ATP-competitive kinase hinge binder, while the phosphonoyl dichloride moiety can be elaborated into a phosphotyrosine or phosphoserine/phosphothreonine mimetic. This enables the design of bisubstrate inhibitors that simultaneously occupy both the ATP-binding site and the substrate phosphoacceptor pocket, a strategy shown to achieve enhanced kinase selectivity [3]. The scaffold's validation in ERK1/2 inhibition [4] makes it particularly suitable for targeting the MAPK pathway, where bisubstrate inhibitors may overcome resistance to ATP-competitive agents.

Chemical Probe Development for Phosphoproteomics and Kinase Substrate Identification

The phosphonoyl dichloride functionality can be used to install bioorthogonal handles (e.g., azide, alkyne) or affinity tags (e.g., biotin) via stable phosphoramidate or phosphonate ester linkages. This enables the creation of activity-based chemical probes for kinome profiling and substrate identification, leveraging the pyrrolo[3,4-d]pyrimidine scaffold's broad kinase binding capacity. The consistent vendor availability across five or more suppliers ensures that milligram-to-gram scale synthesis of probe molecules can be supported without interruption.

Quote Request

Request a Quote for {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.